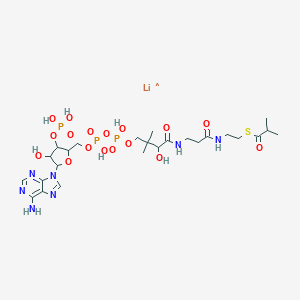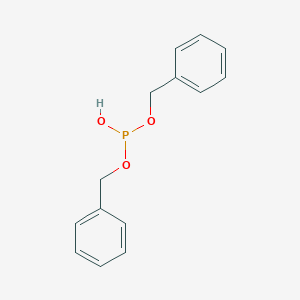
二苄基氢膦酸酯
描述
Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the molecular formula C14H15O3P . It is used in various chemical reactions and has a molecular weight of 262.24 g/mol .
Synthesis Analysis
Dibenzyl hydrogen phosphite can be synthesized using triethyl-phosphite, benzyl alcohol, and pentaerythritol as raw materials and organic tin as a catalyst in transesterification . The optimal conditions for this reaction include a reaction temperature of 130-140℃, a reaction time of 2 hours, and a molar ratio of the raw materials of 1:2:2 . Under these conditions, the yield of the product can be up to 95% .
Molecular Structure Analysis
The molecular structure of Dibenzyl hydrogen phosphite consists of 14 carbon atoms, 15 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI representation of the molecule is InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 .
Chemical Reactions Analysis
Dibenzyl hydrogen phosphite is used in the preparation of phenylalkylphosphonamidates, which are then used as probes for a hydrophobic binding register in prostate-specific membrane antigen .
Physical And Chemical Properties Analysis
Dibenzyl hydrogen phosphite has a molecular weight of 262.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are both 262.07588133 g/mol . The Topological Polar Surface Area is 38.7 Ų . The Heavy Atom Count is 18 .
科学研究应用
Application in Organic Chemistry
Summary of the Application
Dibenzyl hydrogen phosphite (DBP) is used in the esterification of phenyl-H-phosphinic acid and the transesterification of alkyl phenyl-H-phosphinates .
Methods of Application
The microwave (MW)-assisted direct esterification of phenyl-H-phosphinic acid, transesterification of the alkyl phenyl-H-phosphinates so obtained, and the similar reaction of DBP were investigated in detail . The batch accomplishments were translated into a continuous flow operation that, after optimization of the parameters, such as temperature and flow rate, proved to be more productive .
Results or Outcomes
The yields of the phosphinates prepared from the best experiments fell in the range of 63–91% .
Application in Biological Research
Summary of the Application
Phosphinic acids and derivatives, including DBP, are considered as bioisosteric groups . They play significant roles in nature and they pervade the living world .
Methods of Application
The synthetic aspects and the biological activities of such compounds reported in the literature between 2008 and 2013 are described .
Results or Outcomes
The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .
Application in Polymer Stabilization
Summary of the Application
Phosphite and phosphonite esters, including DBP, are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .
Methods of Application
They function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized and the reaction conditions .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source .
Application in Drug Development
Summary of the Application
Phosphinic acids and derivatives, including Dibenzyl hydrogen phosphite, are considered as bioisosteric groups . They are used in the development of new medicines or crop protection chemicals to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations .
Methods of Application
The design of new medicines benefited from the concept of bioisosterism . In life science, bioisosteres are substituents or functional groups which induce similar biological response .
Results or Outcomes
Application in Biological Pathways
Summary of the Application
Phosphinic acids and derivatives, including Dibenzyl hydrogen phosphite, are involved in the biological pathways of bacteria .
Methods of Application
The work relating to the growing information on the genomic and metabolic pathways of bacteria has been revived .
Results or Outcomes
Application in Phosphinopeptides and Related Metalloprotease Inhibitors
Summary of the Application
Phosphinopeptides and related metalloprotease inhibitors are presented in a dedicated chapter by Vincent Dive and Athanasios Yiotakis . Phosphinic acids and derivatives, including Dibenzyl hydrogen phosphite, are considered as bioisosteric groups .
Results or Outcomes
Application in the Development of Bioactive Compounds
Summary of the Application
Naturally reduced phosphorus derivatives (i.e. phosphonates or phosphinates) are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .
安全和危害
Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .
未来方向
While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.
属性
IUPAC Name |
dibenzyl hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGVWSETOTNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871270 | |
| Record name | Dibenzyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl hydrogen phosphite | |
CAS RN |
538-60-3 | |
| Record name | Benzyl phosphite (C7H7O)2(HO)P | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




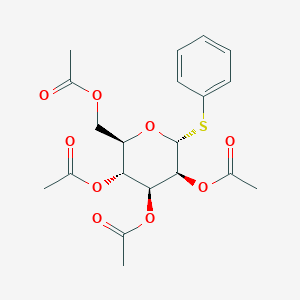

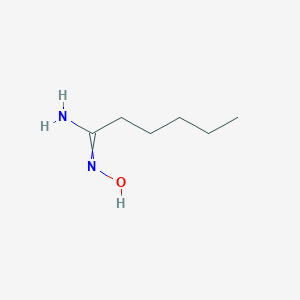
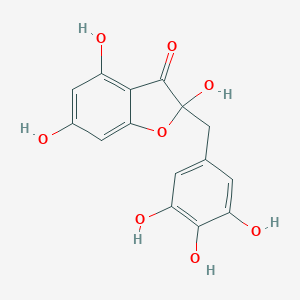
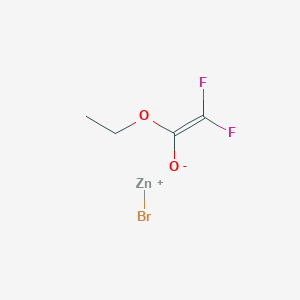
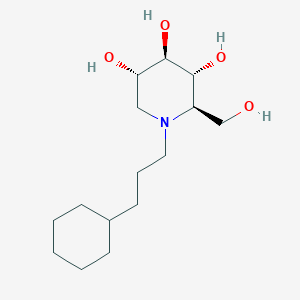
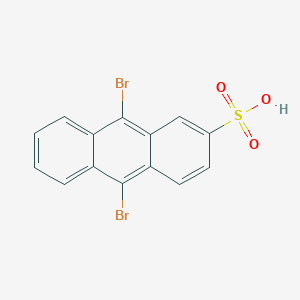

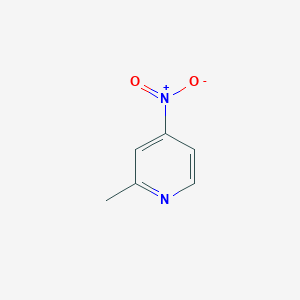
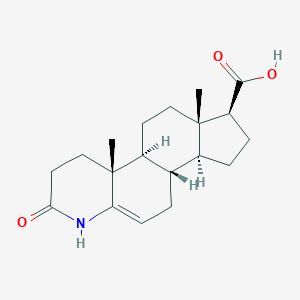
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
